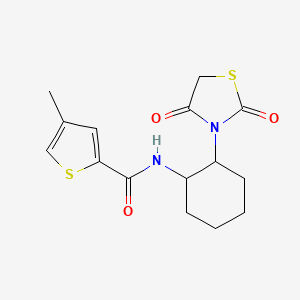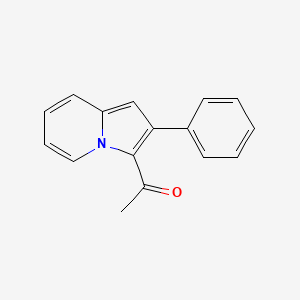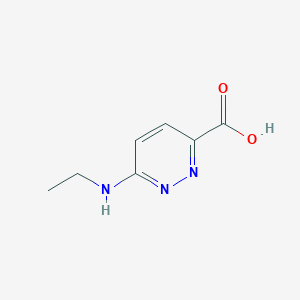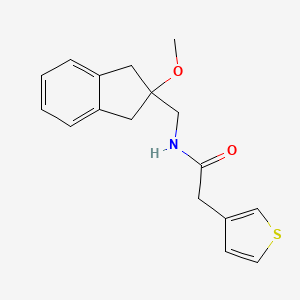
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidinones are a class of organic compounds that contain a five-membered ring with sulfur and nitrogen atoms. They have been found to exhibit a wide range of biological activities .
Synthesis Analysis
Thiazolidinones can be synthesized through various methods. One common method involves the reaction of an amine, an aldehyde, and a mercaptan .Molecular Structure Analysis
The molecular structure of thiazolidinones consists of a five-membered ring containing sulfur and nitrogen atoms. The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinones can vary widely depending on their specific structure. Factors that can influence these properties include the nature of the substituents on the ring, the presence of additional functional groups, and the overall size and shape of the molecule .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study focused on the synthesis of novel thiazolidine-2,4-dione carboxamide derivatives, demonstrating their antimicrobial and antifungal activities against a range of bacterial and fungal species. These compounds, characterized by chromatographic and spectrometric methods, show promise in the development of new antimicrobial agents (Alhameed et al., 2019).
Heterocyclic Synthesis with Thiophene-2-Carboxamide
Another research explored the synthesis of thiophene-2-carboxamide derivatives, aiming to create new antibiotic and antibacterial drugs. This study highlights the biological activity of synthesized compounds against various bacteria, showcasing the potential of thiophene-2-carboxamide in medicinal chemistry (Ahmed, 2007).
Anticancer Activity
Research on biphenyl benzothiazole-2-carboxamide derivatives investigated their in vivo diuretic and potential anticancer activities. One study found that a specific derivative exhibited significant broad anticancer activity across a panel of 60 cell lines derived from various types of cancers, indicating the potential of these compounds in cancer therapy (Hassan et al., 2020).
Novel Synthesis for Biologically Active Nuclei
Efforts to synthesize biologically active nuclei by reacting thiazolidinedione with various aromatic amines resulted in compounds with moderate antibacterial and antifungal activities. This research contributes to the development of new therapeutic agents by incorporating the thiazolidinedione nucleus into various heterocyclic frameworks (Youssef et al., 2015).
Green Chemistry Approaches
A study emphasized the "green" synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, demonstrating an environmentally friendly method that adheres to green chemistry principles while achieving nearly quantitative yields. This approach not only offers an efficient synthesis pathway but also aligns with sustainability goals in chemical research (Horishny & Matiychuk, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-9-6-12(21-7-9)14(19)16-10-4-2-3-5-11(10)17-13(18)8-22-15(17)20/h6-7,10-11H,2-5,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGJHOVGZJHSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2634105.png)





![2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2634117.png)


![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2634121.png)
![N-{3'-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2634122.png)
![1-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2634123.png)
